![molecular formula C10H12N2O3 B1599523 (R)-2-Amino-3-(3-carbamoylphenyl)propanoic acid CAS No. 1217747-36-8](/img/structure/B1599523.png)
(R)-2-Amino-3-(3-carbamoylphenyl)propanoic acid
Overview
Description
®-2-Amino-3-(3-carbamoylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a phenyl group substituted with a carbamoyl group at the third position and an amino group at the second position of the propanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-3-(3-carbamoylphenyl)propanoic acid can be achieved through several methods. One common approach involves the protection of the amino group followed by the introduction of the carbamoyl group. The amino group can be protected using a suitable protecting group such as the t-butyloxycarbonyl (Boc) group. The protected amino acid can then be reacted with a carbamoylating agent under appropriate conditions to introduce the carbamoyl group. Finally, the protecting group is removed to yield the desired compound .
Industrial Production Methods: In an industrial setting, the production of ®-2-Amino-3-(3-carbamoylphenyl)propanoic acid may involve the use of automated peptide synthesizers. These machines can carry out the repetitive steps of coupling, washing, and deprotection with high efficiency, allowing for the large-scale production of the compound .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the carbamoyl group, converting it into an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various substituents on the phenyl ring.
Scientific Research Applications
®-2-Amino-3-(3-carbamoylphenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein synthesis.
Industry: The compound can be used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2-Amino-3-(3-carbamoylphenyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the carbamoyl group can participate in nucleophilic attacks. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
- ®-2-Amino-3-(3-nitrophenyl)propanoic acid
- ®-2-Amino-3-(3-methylphenyl)propanoic acid
- ®-2-Amino-3-(3-hydroxyphenyl)propanoic acid
Comparison: ®-2-Amino-3-(3-carbamoylphenyl)propanoic acid is unique due to the presence of the carbamoyl group, which imparts distinct chemical and biological properties. Compared to its analogs, the carbamoyl group can engage in additional hydrogen bonding and nucleophilic reactions, enhancing its potential as a versatile building block in synthetic chemistry and drug design .
Biological Activity
(R)-2-Amino-3-(3-carbamoylphenyl)propanoic acid, a chiral amino acid derivative, has garnered attention in pharmacology due to its unique structural features and potential therapeutic applications. This compound, with the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol, exhibits significant biological activity, particularly in the context of drug discovery and development.
Structural Characteristics
The compound's structure includes an amino group, a propanoic acid backbone, and a carbamoyl-substituted phenyl group. Its stereochemistry plays a crucial role in its biological interactions and pharmacological effects. The presence of the carbamoyl group enhances its binding affinity to various biological targets, making it a promising candidate for further research.
The mechanism of action for this compound involves interactions with specific receptors and enzymes. The amino and carboxyl groups facilitate hydrogen bonding and ionic interactions, while the phenyl ring contributes to the compound's binding specificity. These interactions are critical for modulating various biological pathways, including those related to pain management and neurological disorders.
Pharmacological Applications
Research indicates that this compound may serve as a scaffold for developing novel opioid antagonists. This potential application could lead to safer alternatives for pain management by targeting opioid receptors without the associated risks of addiction.
Key Findings:
- Opioid Antagonism: The compound shows promise in developing safer pain management solutions by selectively targeting opioid receptors.
- Neuroprotective Effects: Its structural similarities to neurotransmitters suggest potential roles in modulating neural pathways, which could be beneficial in treating neurological disorders.
Comparative Analysis
To illustrate the diversity within amino acid derivatives, a comparison with structurally similar compounds is presented below:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
(S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid | Enantiomer with opposite chirality | Potential differences in biological activity |
(R)-2-Amino-3-(4-carbamoylphenyl)propanoic acid | Carbamoyl group at the para position | May exhibit different receptor interactions |
(R)-2-Amino-3-(3-bromophenyl)propanoic acid | Bromine substitution on phenyl | Offers different reactivity patterns |
This table highlights how minor structural changes can lead to significant variations in biological activity and pharmacological properties.
Study on Binding Affinity
A study investigating the binding affinity of this compound to various receptors demonstrated that modifications to its structure could significantly influence its interactions. The research focused on quantifying binding affinities using radiolabeled assays, revealing that certain derivatives exhibited enhanced selectivity towards specific receptors compared to the parent compound.
Antioxidant Properties
Another area of investigation involved assessing the antioxidant properties of related compounds. In vitro assays indicated that derivatives with similar structural motifs displayed promising antioxidant activities, suggesting potential applications in preventing oxidative stress-related diseases .
Properties
IUPAC Name |
(2R)-2-amino-3-(3-carbamoylphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c11-8(10(14)15)5-6-2-1-3-7(4-6)9(12)13/h1-4,8H,5,11H2,(H2,12,13)(H,14,15)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHHYFSZGZXEGU-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(=O)N)C[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428042 | |
Record name | (2R)-2-amino-3-(3-carbamoylphenyl)propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217747-36-8 | |
Record name | (2R)-2-amino-3-(3-carbamoylphenyl)propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.